Product packaging for Indantadol hydrochloride(Cat. No.:CAS No. 202914-18-9)

Indantadol hydrochloride

Cat. No.: B018623
CAS No.: 202914-18-9
M. Wt: 226.70 g/mol
InChI Key: JPNNIRXUJSPGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Indantadol (B1609722) Hydrochloride Investigation

The development of Indantadol was initiated by the Italian pharmaceutical company Chiesi Farmaceutici S.p.A. ncats.iochiesipharma.se The compound, chemically named N-(2-Indanyl)-glycinamide hydrochloride, was initially evaluated in preclinical studies for potential antiepileptic and neuroprotective properties. wikipedia.orgnih.gov These early investigations revealed its anticonvulsant and antihyperalgesic activity in various experimental models. ncats.ioncats.io

Subsequently, the development rights were licensed to Vernalis plc, and the research focus shifted towards its potential application for neuropathic pain and chronic cough. wikipedia.orgnih.gov Indantadol progressed to Phase II clinical trials for these conditions. ncats.ioncats.io A pilot study for chronic cough was initiated in October 2009. wikipedia.org However, in April 2010, a Phase IIb trial for diabetic peripheral neuropathic pain did not demonstrate significant efficacy, and development for these indications was discontinued (B1498344). wikipedia.orgclinicaltrialsregister.eu Despite the halt in its clinical development path, the compound's unique mechanism continues to attract academic and research interest.

Rationale for Continued Academic Inquiry into Indantadol Hydrochloride

The primary driver for the continued academic investigation of Indantadol lies in its novel, dual mechanism of action. medkoo.comnih.gov It simultaneously modulates the glutamatergic system through non-competitive NMDA receptor antagonism and the monoaminergic system via reversible MAO inhibition. wikipedia.orgtargetmol.compatsnap.com This offers a unique tool to study the interplay between these two major neurotransmitter pathways, which are implicated in a wide range of neurological and psychiatric disorders. targetmol.comlongdom.org

Preclinical findings highlighted its potential neuroprotective effects and its ability to produce antinociceptive (pain-reducing) effects in models of both inflammatory and neuropathic pain. nih.govncats.io For instance, in a human experimental pain model using heat and capsaicin (B1668287), Indantadol was shown to effectively reduce the area of secondary hyperalgesia, a key feature of chronic pain states. nih.gov Furthermore, the indane chemical structure is considered a "privileged substructure" in medicinal chemistry, as it forms the backbone of various compounds acting on diverse biological targets. researchgate.netresearchgate.net This suggests that the indane scaffold itself is a valuable template for designing new therapeutic agents, making Indantadol and its derivatives worthy of further study.

Scope and Significance of this compound in Neuropharmacology Research

Neuropharmacology is the scientific discipline focused on how drugs affect the nervous system and their use in treating neurological and psychiatric conditions. longdom.orgnews-medical.net Indantadol is significant in this field because it targets two fundamental components of neural signaling:

NMDA Receptors: These receptors are a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, a cellular mechanism underlying learning and memory. targetmol.com Persistent activation of NMDA receptors is also hypothesized to contribute to the pathology of certain neurodegenerative diseases. ncats.io Indantadol acts as a low-affinity, non-competitive antagonist at these receptors. wikipedia.orgnih.gov

Monoamine Oxidase (MAO): MAO enzymes are responsible for breaking down monoamine neurotransmitters. targetmol.com Inhibitors of MAO are established treatments for depression and are used in managing neurodegenerative conditions like Parkinson's disease. Indantadol is a reversible and non-selective inhibitor of MAO-A and MAO-B. wikipedia.orgpatsnap.com

The compound's ability to modulate both systems makes it a valuable probe for researchers. Studies with Indantadol can help elucidate the combined role of glutamatergic and monoaminergic signaling in complex conditions like chronic pain, where both pathways are known to be involved. researchgate.net Preclinical research has demonstrated its activity in various rodent models of pain and its ability to inhibit MAO-A in human subjects. uj.edu.plresearchgate.net

Research Findings

The investigation of this compound has yielded specific data regarding its pharmacological effects in both preclinical and human experimental studies.

Table 1: Pharmacological Profile of this compound

Target Mechanism of Action Description
Glutamate [NMDA] Receptor Non-competitive Antagonist Indantadol acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgncats.ionih.gov

Table 2: Key Research Findings for this compound (CHF-3381)

Study Type Model/Subject Key Finding Reference(s)
Preclinical Kainate-induced seizures in rodents Exhibited neuroprotective effects. ncats.ioncats.io
Preclinical Rodent models of inflammatory and neuropathic pain Demonstrated antinociceptive (pain-reducing) activity. nih.gov
Preclinical Capsaicin pain model in rats Produced a significant suppression of nociceptive behavior and blocked mechanical allodynia and hyperalgesia. uj.edu.pl
Human Experimental Heat-capsaicin-induced pain model Reduced the area of secondary hyperalgesia. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B018623 Indantadol hydrochloride CAS No. 202914-18-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNIRXUJSPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174169
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202914-18-9
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDANTADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization of Indantadol Hydrochloride

Foundational Synthetic Pathways for Indantadol (B1609722) Hydrochloride

The synthesis of indantadol hydrochloride hinges on the strategic formation of an amide bond between the core 2-aminoindane scaffold and a glycinamide (B1583983) moiety. The primary approaches to achieve this involve well-understood organic reactions, including nucleophilic substitution, which represents a direct and efficient route. Hypothetical pathways involving other classical reactions, such as hydrazinolysis, can also be postulated for the formation of key intermediates.

Hydrazinolysis is a chemical reaction involving hydrazine (B178648) (N₂H₄) that is commonly employed to cleave amide or imide bonds. While not the most direct route to indantadol, it represents a valid strategy for the synthesis of the crucial precursor, 2-aminoindane. One classic application of hydrazinolysis is in the Gabriel synthesis of primary amines.

In a hypothetical application for indantadol synthesis, this method could be used to prepare the 2-aminoindane starting material. The synthesis would begin with 2-bromoindane, which would react with potassium phthalimide (B116566). The resulting N-(2-indanyl)phthalimide intermediate has the nitrogen atom effectively protected. The subsequent step involves reacting this intermediate with hydrazine. The hydrazine cleaves the two acyl bonds of the phthalimide group, liberating the desired 2-aminoindane as a primary amine and forming a stable phthalhydrazide (B32825) byproduct. The liberated 2-aminoindane is then available to be carried forward to the final product through nucleophilic substitution.

Table 1: Hypothetical Hydrazinolysis Route for 2-Aminoindane Intermediate

StepReactant 1Reactant 2Reagent/SolventProductPurpose
12-BromoindanePotassium PhthalimideDMFN-(2-indanyl)phthalimideIntroduction of a protected nitrogen
2N-(2-indanyl)phthalimideHydrazine (N₂H₄)Ethanol2-AminoindaneDeprotection to yield primary amine

The most direct and industrially relevant method for synthesizing indantadol is through a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov This pathway involves the reaction of 2-aminoindane with an electrophilic two-carbon building block, such as 2-chloroacetamide. researchgate.netijpsr.info

In this reaction, the primary amine group of 2-aminoindane acts as the nucleophile. researchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine in 2-chloroacetamide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which is a good leaving group. The resulting product is indantadol (in its free base form). To produce the final hydrochloride salt, the indantadol base is treated with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.netresearchgate.net

Table 2: Nucleophilic Substitution Pathway for Indantadol

Reactant 1Reactant 2SolventProduct (Base)Final StepProduct (Salt)
2-Aminoindane2-ChloroacetamideEthanol or DMFIndantadol (N-(2-Indanyl)glycinamide)Treatment with HClThis compound

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is guided by the principles of medicinal chemistry, aiming to understand and optimize the molecule's interaction with its biological targets, primarily the NMDA receptor and monoamine oxidase (MAO) enzymes. nih.gov This involves systematic structural modifications and the application of drug design principles.

Structure-Activity Relationship (SAR) studies explore how specific changes to a molecule's structure affect its biological activity. For indantadol, SAR investigations would focus on three primary regions of the molecule: the indane ring system, the amino linker, and the terminal glycinamide group.

The Indane Ring: This bicyclic system provides a rigid, lipophilic scaffold that is crucial for binding. Modifications here, such as adding substituents (e.g., methoxy, hydroxyl, or halogen groups) at various positions on the aromatic ring, could influence lipophilicity, metabolic stability, and selectivity. For instance, adding polar groups might alter blood-brain barrier penetration, while other substitutions could enhance or decrease binding affinity at the target receptors.

The Amino Linker: The secondary amine and the length of the chain connecting it to the glycinamide are critical. N-methylation or replacement with other small alkyl groups would alter the basicity and steric profile, likely impacting hydrogen bonding interactions within the receptor binding site.

The Glycinamide Tail: The terminal primary amide is a key polar feature, likely involved in crucial hydrogen bonding interactions. Replacing this amide with other groups, such as a carboxylic acid, ester, or tetrazole (a common bioisostere for carboxylic acids), would significantly alter the molecule's electronic and hydrogen-bonding properties, thereby affecting its affinity and efficacy.

Table 3: Predicted SAR for Hypothetical Indantadol Analogues

Modification AreaStructural ChangePredicted Effect on NMDA AntagonismPredicted Effect on MAO InhibitionRationale
Indane RingAddition of 5-methoxy groupPotential increase in affinityPotential change in selectivity (MAO-A vs. MAO-B)Alters electronics and lipophilicity of the aromatic system.
Indane RingSaturation of the benzene (B151609) ringLikely decrease in activityLikely decrease in activityAromaticity is often key for π-stacking interactions in binding sites.
Amino LinkerN-methylationPossible decrease in affinityPotential modulation of activityAlters steric bulk and removes a hydrogen bond donor site.
Glycinamide TailReplacement of -CONH₂ with -COOHSignificant decrease in NMDA affinityPotential loss of activityChanges the neutral amide to an anionic carboxylate, altering key interactions.
Glycinamide TailReplacement of -CONH₂ with a tetrazole ringPossible retention of activityUnknownTetrazole is a bioisostere of the amide/acid group and may restore key interactions.

The design of new compounds based on the indantadol scaffold utilizes insights from SAR studies to create molecules with potentially improved properties. The core strategies include pharmacophore modeling and bioisosteric replacement.

A pharmacophore is an abstract description of the molecular features essential for biological activity. nih.govdovepress.com For indantadol, a pharmacophore model would consist of a hydrophobic region (the indane ring), a hydrogen bond donor/acceptor (the linker amine), and a hydrogen bond acceptor/donor group (the terminal amide), all arranged in a specific three-dimensional orientation. This model can be used as a query to computationally screen large databases of existing chemicals to identify new, structurally diverse compounds that fit the model and may possess similar biological activity. pharmedicopublishers.comresearchgate.net

Bioisosteric replacement is another key design principle. This involves substituting a functional group in the lead molecule (indantadol) with another group that has similar physical or chemical properties, with the goal of improving pharmacokinetic or pharmacodynamic parameters. For example, the terminal amide group could be replaced by other neutral hydrogen-bonding groups. The benzene ring of the indane system could be replaced by other aromatic heterocycles (e.g., pyridine, thiophene) to explore new interactions with the receptor and alter the molecule's metabolic profile. These rational design approaches are essential for the systematic evolution of lead compounds like indantadol into potentially superior therapeutic candidates.

Pharmacological Characterization and Molecular Mechanisms of Indantadol Hydrochloride

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Indantadol (B1609722) Hydrochloride

Indantadol acts as a noncompetitive antagonist at the NMDA receptor, a key ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). ncats.ioresearchgate.net This interaction is central to its pharmacological profile.

Research into the molecular interactions of Indantadol with the NMDA receptor reveals a mechanism consistent with noncompetitive, open-channel blockade. In studies using primary cultures of cortical neurons, Indantadol was shown to block NMDA-evoked currents in a manner that is selective, reversible, and use-dependent. nih.gov Use-dependency is a characteristic feature of antagonists that bind within the ion channel pore only when the receptor is in an activated, or open, state.

The blockade of NMDA currents by Indantadol is concentration-dependent, with an EC50 value of approximately 5 µM, achieving a maximal inhibition of nearly 80% of the NMDA-evoked current. nih.gov These concentrations are therapeutically relevant as they are achieved in the rodent brain following peripheral administration. nih.gov

Table 1: NMDA Receptor Interaction Dynamics of Indantadol Hydrochloride

Parameter Finding Source
Mechanism Selective, reversible, use-dependent blockade of NMDA currents nih.gov
Antagonist Type Noncompetitive (Open-channel blocker) ncats.ioresearchgate.netnih.gov
Efficacy ~80% maximal inhibition of NMDA-evoked current nih.gov

| Potency (EC50) | ~5 µM in cortical neurons | nih.gov |

By blocking the NMDA receptor channel, Indantadol modulates excitatory glutamatergic neurotransmission. Its primary effect is the prevention of ion influx, predominantly Ca²⁺ and Na⁺, that occurs upon receptor activation by glutamate and a co-agonist like glycine. This action reduces neuronal excitability.

Notably, the mechanism appears to be targeted at the post-synaptic receptor rather than affecting glutamate release. In hippocampal slice preparations, even at high concentrations (100 µM), Indantadol did not alter the overflow of glutamate evoked by electrical stimulation. nih.gov This contrasts with other agents like the sodium channel blocker lamotrigine, which significantly inhibits glutamate release. nih.gov Further in vivo evidence supports its role as an NMDA receptor antagonist; Indantadol was found to reduce c-fos mRNA levels following kindled seizures to a degree similar to that of the well-characterized selective NMDA receptor antagonist, MK-801. nih.gov

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. There are four subtypes of the GluN2 subunit (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific subunit composition influences the receptor's pharmacological properties, including its affinity for various antagonists. While the subunit composition is a critical determinant for the binding of many NMDA receptor modulators, specific binding affinity data for this compound across the different GluN2 subunits have not been detailed in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition by this compound

In addition to its effects on the NMDA receptor, this compound also functions as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.

Indantadol is characterized as a nonselective inhibitor of monoamine oxidase, meaning it inhibits both isoforms of the enzyme: MAO-A and MAO-B. uj.edu.pl MAO-A is primarily responsible for the metabolism of serotonin (B10506) and norepinephrine (B1679862), while MAO-B is the main enzyme for phenylethylamine metabolism. Both enzymes metabolize dopamine (B1211576). By inhibiting these enzymes, Indantadol increases the synaptic availability of these key neurotransmitters. Pharmacodynamic studies in healthy human subjects have demonstrated a dose-dependent inhibition of MAO-A activity following administration of Indantadol. nih.gov

Table 2: Inhibition of MAO-A Activity by this compound at Steady-State in Healthy Subjects

Twice Daily Dose Peak Inhibition of MAO-A Source
100 mg 27% (± 4%) nih.gov
200 mg 46% (± 2%) nih.gov

| 400 mg | 65% (± 5%) | nih.gov |

A key characteristic of Indantadol's interaction with monoamine oxidase is its reversibility. ncats.iouj.edu.pl Specifically, it has been identified as a reversible inhibitor of MAO-A. ncats.iouj.edu.pl This is a significant distinction from older, irreversible MAO inhibitors. With reversible inhibitors, the enzyme's function can be restored after the drug is cleared, which can influence the interaction profile, particularly concerning dietary tyramine.

Impact on Central Monoaminergic Systems

This compound functions as a competitive, reversible, and non-selective monoamine oxidase (MAO) inhibitor. nih.gov The MAO enzyme is critical in the degradation of monoamine neurotransmitters. By inhibiting this enzyme, this compound is expected to increase the synaptic availability of key monoamines such as serotonin, norepinephrine, and dopamine. nih.govnews-medical.netverywellmind.com This modulation of monoaminergic systems is a cornerstone of its pharmacological profile.

The monoamine hypothesis suggests that reduced levels of serotonin, dopamine, and norepinephrine are implicated in the pathophysiology of depression. news-medical.net Medications that increase the levels of these neurotransmitters are effective in treating various mental health conditions. news-medical.netverywellmind.com Norepinephrine is involved in memory, attention, stress reactions, and emotional regulation. news-medical.net Serotonin influences mental behavior patterns, while dopamine is crucial for motor control. nih.gov Preclinical studies on compounds with similar mechanisms, such as amantadine (B194251), have shown the ability to reverse monoamine depletion, suggesting a potential for Indantadol to exert similar effects. nih.gov

Monoamine NeurotransmitterPrimary FunctionsPotential Effect of this compound (as a MAO Inhibitor)
Serotonin Regulation of mood, social behavior, appetite, sleep, memoryIncreased synaptic availability
Norepinephrine Mobilizing the brain and body for action, increasing alertness, focus, and memory retrievalIncreased synaptic availability
Dopamine Central role in reward-motivated behavior and motor controlIncreased synaptic availability

This table is based on the general mechanism of MAO inhibitors.

Interplay of Dual Pharmacological Actions of this compound

This compound's pharmacological identity is defined by its dual action as both a non-selective MAO inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This combination of mechanisms is thought to produce synergistic or additive effects that contribute to its therapeutic potential.

The combination of MAO inhibition and NMDA receptor antagonism may offer enhanced therapeutic benefits compared to either mechanism alone. Research on combining traditional antidepressant drugs (which often target monoaminergic systems) with NMDA receptor antagonists has shown synergistic effects in preclinical models of depression. psychiatry-psychopharmacology.com For instance, the combination of antidepressants with uncompetitive NMDA receptor antagonists like amantadine and memantine (B1676192) resulted in hyperadditive antidepressant-like effects in the forced swimming test in rats. psychiatry-psychopharmacology.com

Furthermore, in the context of neuroprotection, combining NMDA receptor antagonists with other neuroprotective agents has demonstrated synergistic effects. Studies have shown that combining an NMDA or AMPA receptor antagonist with nitric oxide synthase inhibitors provides significantly greater protection in models of global cerebral ischemia than either agent alone. nih.gov This suggests that targeting multiple pathways involved in neuronal damage can lead to improved outcomes. The dual mechanism of this compound may similarly offer a multi-faceted approach to neuroprotection. psychiatry-psychopharmacology.com

The integrated actions of MAO inhibition and NMDA antagonism are believed to underlie the potential therapeutic applications of this compound, particularly in conditions like neuropathic pain and neurodegenerative disorders.

In neuropathic pain, both the glutamatergic and monoaminergic systems are implicated. NMDA receptors play a crucial role in central sensitization, a key mechanism in the development and maintenance of chronic pain. By antagonizing these receptors, Indantadol can potentially dampen this process. nih.gov Simultaneously, the inhibition of MAO can enhance descending inhibitory pain pathways that utilize serotonin and norepinephrine, further contributing to an analgesic effect.

Preclinical studies have demonstrated Indantadol's neuroprotective effects following kainate-induced seizures, as well as anticonvulsant and antihyperalgesic activity. nih.gov The neuroprotective properties of MAO inhibitors are an area of active research, with some evidence suggesting these effects may be independent of MAO inhibition itself and could involve the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF). psychiatry-psychopharmacology.com The NMDA receptor antagonism also contributes to neuroprotection by preventing excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage. nih.gov The combination of these two mechanisms within a single molecule presents a promising strategy for conditions involving both neuronal excitability and degeneration.

Other Putative Molecular Targets and Pathways

Beyond its primary mechanisms, research has explored other potential molecular targets for this compound.

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammatory processes, and its inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A thorough review of the available scientific literature did not yield any studies that have specifically investigated or confirmed an inhibitory effect of this compound on the COX-2 enzyme. Therefore, the hypothesis that this compound may act as a COX-2 inhibitor is not supported by current research findings.

This compound's impact on the dopaminergic system extends beyond its role as a MAO inhibitor. As an NMDA receptor antagonist, it can influence dopamine levels through interactions with the glutamatergic system. Studies on other NMDA antagonists, such as amantadine, have shown that they can increase extracellular dopamine levels in the striatum by both inhibiting dopamine re-uptake and through NMDA receptor antagonism. nih.gov Amantadine has been observed to cause a dose-related increase in the concentration of dopamine in the brain. nih.gov While these findings are for a different compound, they suggest a potential mechanism by which Indantadol's NMDA antagonistic properties could further modulate dopaminergic transmission. However, some studies on amantadine have failed to show a significant effect on brain concentrations of dopamine, indicating the complexity of these interactions. nih.gov

Preclinical Efficacy Studies of Indantadol Hydrochloride

Antinociceptive and Antihyperalgesic Activity in Animal Models

Indantadol (B1609722) has demonstrated notable antinociceptive and antihyperalgesic effects across several preclinical pain models. ncats.ionih.gov Its activity is attributed to its dual mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible monoamine oxidase-A (MAO-A) inhibitor. ncats.io

Assessment in Models of Neuropathic Pain States

In experimental models of neuropathic pain, indantadol has shown significant efficacy. turkjps.org Studies using models such as chronic constriction injury in rats have been employed to evaluate its potential for treating this type of pain. pharmaron.com In a rat model of sciatic nerve ligation, indantadol was found to have an anti-hyperalgesic effect. turkjps.org The compound has been investigated for its potential in treating diabetic peripheral neuropathic pain. nih.govdrugbank.com

Efficacy in Experimental Models of Inflammatory Pain

The antinociceptive activity of indantadol hydrochloride has also been confirmed in models of inflammatory pain. nih.gov A commonly used model to induce inflammation and test analgesic compounds is the carrageenan-induced paw edema model. pharmaron.comnih.gov Research has demonstrated indantadol's ability to reduce pain behaviors in such inflammatory contexts. researchgate.net

Comparative Analysis with Established Analgesics in Preclinical Settings

When compared with other analgesics in preclinical studies, indantadol has shown a distinct profile. In a study using isolated rat spinal cords, both indantadol and memantine (B1676192) inhibited the "wind-up" phenomenon, a measure of central sensitization, while gabapentin (B195806) did not show a similar effect. nih.gov Unlike classic opioids, which primarily act on mu-opioid receptors, indantadol's mechanism involves NMDA receptor antagonism and MAO-A inhibition. ncats.ionih.gov This dual action suggests it may have a broader spectrum of activity, particularly in neuropathic and mixed pain states, similar to how tapentadol (B1681240) combines opioid agonism with norepinephrine (B1679862) reuptake inhibition. nih.gov Adjuvant analgesics like gabapentin and pregabalin (B1679071) are often used in combination with opioids to enhance pain relief, particularly for neuropathic pain. mdpi.comdovepress.com

Compound Mechanism of Action Effect on "Wind-Up"
IndantadolNMDA receptor antagonist, MAO-A inhibitor ncats.ioInhibition nih.gov
MemantineNMDA receptor antagonist nih.govInhibition nih.gov
GabapentinBinds to α2δ-1 subunit of voltage-gated calcium channels uj.edu.plNo significant inhibition nih.gov

Anticonvulsant Properties of this compound

Preclinical evaluations have consistently highlighted the anticonvulsant activity of indantadol. ncats.ionih.govwikipedia.org These studies have been crucial in understanding its potential as an antiepileptic agent.

Evaluation in Chemically-Induced Seizure Models

Indantadol has been tested in various chemically-induced seizure models. It was found to be effective against convulsions induced by picrotoxin (B1677862) and N-methyl-D-aspartate (NMDA) administered intracerebroventricularly in mice. nih.gov However, it was less potent against seizures induced by 4-aminopyridine (B3432731) and bicuculline. nih.gov The compound also provided protection against the behavioral effects and lethality caused by intraperitoneal administration of NMDA, further supporting its role as a functional NMDA antagonist. nih.gov

Inducing Agent Effectiveness of Indantadol
Picrotoxin (tonic extension)Effective nih.gov
N-methyl-D-aspartate (NMDA) (i.c.v.)Effective nih.gov
4-AminopyridineWeaker antagonist nih.gov
BicucullineWeaker antagonist nih.gov
Pentylenetetrazole (clonic)Ineffective nih.gov
Picrotoxin (clonic)Ineffective nih.gov

Investigation of Antiepileptic Mechanisms

The antiepileptic mechanisms of indantadol are primarily linked to its action on the glutamatergic system. nih.gov By acting as a non-competitive antagonist at the NMDA receptor, it can reduce excessive neuronal excitation that leads to seizures. wikipedia.orgnih.gov This mechanism is a key target for many antiepileptic drugs, which aim to restore the balance between neuronal excitation and inhibition. epilepsysociety.org.uk Indantadol inhibits the specific binding of [3H]-MK-801 in a manner that is noncompetitive with respect to NMDA and polyamine recognition sites. nih.gov Furthermore, it has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in primary cultures of cortical neurons. nih.gov In the rat amygdala kindling model, a model for temporal lobe epilepsy, indantadol was more effective at preventing the development of kindling than at suppressing fully kindled seizures. nih.gov

Clinical Research and Translational Investigations of Indantadol Hydrochloride

Clinical Trial Methodologies in Pain Management

The potential analgesic properties of indantadol (B1609722) hydrochloride were primarily explored in the context of neuropathic pain, with a significant focus on diabetic peripheral neuropathic pain. The clinical development program included Phase II investigations and assessments in human experimental pain models to characterize its effects.

Phase II Investigations in Diabetic Peripheral Neuropathic Pain

A key study in the clinical development of indantadol for neuropathic pain was a Phase IIb trial, known as the IN-STEP study. While specific details of the trial's methodology are not extensively published, it was a critical study that ultimately influenced the decision to halt further development for this indication. The outcomes of this trial, in conjunction with other studies, did not demonstrate sufficient efficacy to warrant progression to Phase III trials.

Response Assessment in Human Experimental Pain Models

To understand the analgesic profile of indantadol hydrochloride, researchers utilized human experimental pain models. One such model involved the use of heat and capsaicin (B1668287) to induce pain. In this model, indantadol demonstrated an ability to reduce the area of secondary hyperalgesia, a measure of central sensitization of pain. This finding was indicative of the drug's potential to modulate pain pathways in a controlled setting.

Clinical Studies for Chronic Cough Indication

Recognizing the potential for its neuromodulatory effects to impact cough reflex hypersensitivity, this compound was also investigated as a potential treatment for chronic cough.

Design and Outcomes of Pilot Clinical Studies

A Phase II open-label pilot study was conducted to evaluate the efficacy of indantadol (referred to as V3381 in the study) in patients with chronic cough. The study enrolled 20 non-smoking adult patients with a history of chronic cough. Participants received this compound for a duration of 8 weeks. The primary aim of this single-arm study was to assess the change in objective 24-hour cough frequency from baseline to the end of the treatment period. nihs.go.jp

The outcomes of this pilot study, however, were not favorable. An interim review of the data revealed what was described as "marginal efficacy." researchgate.net This lack of a significant treatment effect, combined with some tolerability issues, led the developing company, Vernalis, to discontinue further investment in indantadol for the treatment of chronic cough. researchgate.net

Efficacy Endpoints in Chronic Cough Clinical Trials

The primary efficacy endpoint in the pilot study of indantadol for chronic cough was the objective measurement of 24-hour cough frequency. nihs.go.jp This is a commonly used and well-validated primary outcome in clinical trials for novel antitussive agents, as it provides a direct and unbiased measure of cough episodes.

In addition to the primary endpoint, a key secondary endpoint included a patient-reported outcome (PRO) using the Cough-Specific Quality-of-Life Questionnaire (CQLQ). nihs.go.jp This questionnaire assesses the impact of cough on various aspects of a patient's life, providing a subjective measure of the clinical benefit from the patient's perspective. The use of both objective and subjective endpoints is a standard approach in chronic cough research to gain a comprehensive understanding of a treatment's effectiveness.

Clinical Pharmacokinetic Research on this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its clinical development. Research into the clinical pharmacokinetics of this compound has provided insights into its metabolic fate in the human body.

Studies have shown that this compound undergoes extensive metabolism in the liver. srmist.edu.in The primary metabolic pathway involves the formation of two major metabolites: CHF-3567 and 2-aminoindane. srmist.edu.in Following metabolism, the drug and its metabolites are primarily excreted from the body via the urine. srmist.edu.in While the parent compound is found in the urine to some extent, the majority of the excreted substance consists of the metabolite CHF-3567. srmist.edu.in

Below is a summary of the known metabolic and excretory pathways of this compound in humans:

Pharmacokinetic Process Description
Metabolism Extensive hepatic metabolism.
Major Metabolites CHF-3567 and 2-aminoindane. srmist.edu.in
Route of Excretion Primarily renal (urine). srmist.edu.in
Excreted Form Partially as the parent compound, but mostly as the metabolite CHF-3567. srmist.edu.in

Detailed human pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life have not been widely published in the available scientific literature.

Metabolism Pathways and Identification of Major Metabolites

This compound undergoes extensive metabolism, primarily in the liver. nih.gov The biotransformation of the parent compound leads to the formation of several metabolites, with two being identified as major products: CHF-3567 and 2-aminoindane. nih.gov While the specific enzymatic pathways, such as the cytochrome P450 isoenzymes involved in its oxidation or potential conjugation reactions, are not extensively detailed in publicly available literature, the identification of these metabolites provides insight into the primary metabolic routes. The transformation of indantadol likely involves dealkylation and other phase I reactions to produce these principal metabolic products.

Identified Major Metabolites of this compound

Metabolite Chemical Name
CHF-3567 Not specified in reviewed literature

| 2-aminoindane | 2,3-dihydro-1H-inden-2-amine |

Excretion Profiles and Elimination Kinetics

The primary route of elimination for this compound and its metabolites is through the kidneys, with excretion occurring mainly in the urine. nih.gov Clinical studies have shown that the drug is partially excreted as the unchanged parent compound. nih.gov However, the majority of the administered dose is eliminated in the form of its metabolites, with CHF-3567 being the most abundant metabolite found in urine. nih.gov

Detailed pharmacokinetic parameters such as the elimination half-life, clearance rate, and the precise percentages of the parent drug and each metabolite excreted have not been fully characterized in the available literature. Such data are crucial for understanding the drug's duration of action and potential for accumulation with repeated dosing.

Comprehensive Clinical Tolerability and Safety Evaluations

Comparative Analysis of Adverse Event Profiles with Other NMDA Antagonists

Clinical trials of this compound have suggested a tolerability profile that is notably more favorable when compared to other N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The side effects most commonly observed have been characterized as mild and include dizziness and asthenia. nih.gov

General Adverse Event Profile Comparison

Compound Common Adverse Events
This compound Dizziness, Asthenia (reported as mild) nih.gov
Ketamine Psychotomimetic effects (hallucinations, dissociation), cardiovascular stimulation, potential for abuse

| Memantine (B1676192) | Dizziness, headache, confusion, constipation |

Risk-Benefit Assessments in Clinical Development

A thorough risk-benefit analysis weighs the potential therapeutic benefits against the risks of adverse effects. In the case of indantadol for neuropathic pain, the failure to demonstrate significant efficacy in later-stage clinical trials fundamentally alters this balance. While the reported mild side effect profile is a positive attribute, the lack of proven benefit in a key study suggests that, for this specific condition, the potential risks, however minimal, may not be justified. The discontinuation of these trials underscores the challenges in developing new treatments for neuropathic pain and highlights the importance of demonstrating clear clinical efficacy in conjunction with a favorable safety profile. wikipedia.orgncats.io

Advanced Research Methodologies and Analytical Approaches

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in determining the interaction of a compound with its molecular targets. For Indantadol (B1609722) hydrochloride, these studies have been crucial in identifying its dual mechanism of action.

Receptor binding assays are used to measure the affinity of a ligand for a receptor. In the case of Indantadol hydrochloride (CHF3381), its interaction with the NMDA receptor was quantified using radioligand binding studies. Research shows that this compound weakly displaces the radiolabeled compound [3H]-TCP from the NMDA receptor channel, demonstrating a binding affinity (Ki) of 8.8 µM. nih.gov

Functional assays, which measure the biological response following a compound-receptor interaction, provide further insight. Electrophysiological studies on primary cultures of cortical neurons demonstrated that this compound blocks NMDA-evoked currents. This functional antagonism was shown to be selective, reversible, and use-dependent, with a half-maximal effective concentration (EC50) of approximately 5 µM. nih.govnih.gov In contrast, the compound had no effect on currents evoked by AMPA or kainate, demonstrating its selectivity for the NMDA receptor subtype among ionotropic glutamate (B1630785) receptors. nih.gov

While specific IC50 values for the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) by this compound are not consistently detailed in publicly available literature, the compound is characterized as a non-selective and reversible MAO inhibitor. nih.gov This characteristic implies that it inhibits both major isoforms of the MAO enzyme, which is responsible for the degradation of monoamine neurotransmitters.

Binding Affinity and Functional Potency of this compound (CHF3381) at the NMDA Receptor
Assay TypeTargetMethodologyValueReference
Binding AssayNMDA Receptor Channel[3H]-TCP DisplacementKi: 8.8 µM nih.gov
Functional AssayNMDA ReceptorBlockade of NMDA-evoked currentsEC50: ~5 µM nih.govnih.gov

Electrophysiological Recordings for Neuronal Activity Modulation

Electrophysiological recordings are used to directly measure how a compound affects the electrical properties of neurons. These techniques have been instrumental in understanding the functional consequences of this compound's interaction with the NMDA receptor at a cellular and network level.

A key finding from these studies is the compound's ability to inhibit the "wind-up" phenomenon. nih.gov Wind-up is a form of neuronal plasticity in the spinal cord where repeated, low-frequency stimulation of nociceptive C-fibers leads to a progressive increase in the response of dorsal horn neurons. This process is heavily dependent on the activation of NMDA receptors. In studies using isolated rat spinal cords, this compound was shown to inhibit this wind-up phenomenon, an effect it shares with other NMDA antagonists like memantine (B1676192). nih.gov This finding provides a direct link between its molecular mechanism (NMDA receptor antagonism) and its potential effect on pain signaling pathways.

Furthermore, patch-clamp recordings from individual cultured cortical neurons have demonstrated that this compound selectively blocks the ion currents evoked by NMDA application. nih.govnih.gov This effect was use-dependent, meaning the blocking action is more pronounced when the NMDA receptors are actively being opened by their agonist. nih.gov At higher concentrations (100 µM), this compound was also found to inhibit voltage-gated sodium channels, although its primary mechanism of action at therapeutic concentrations is considered to be the blockade of NMDA receptors. nih.govnih.gov

Neurochemical Analysis of Neurotransmitter Levels and Turnover

Given that this compound acts as a non-selective MAO inhibitor, it is expected to alter the concentrations of monoamine neurotransmitters in the brain. nih.gov MAO enzymes are responsible for the breakdown of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). By inhibiting these enzymes, this compound would theoretically lead to an increase in the synaptic availability of these monoamines.

The analysis of neurotransmitter levels and their metabolites (e.g., homovanillic acid (HVA) for dopamine, and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin) is a standard method to confirm the in vivo activity of MAO inhibitors. An increase in the parent neurotransmitter level accompanied by a decrease in its corresponding metabolite is a hallmark of MAO inhibition. However, specific studies detailing the quantitative changes in neurotransmitter levels and turnover rates in different brain regions following the administration of this compound are not extensively available in the published literature. The characterization of the compound as a MAO inhibitor is primarily based on in vitro enzymatic assays rather than detailed in vivo neurochemical profiling.

Translational Animal Models for Disease Pathophysiology

Translational animal models are essential for evaluating a compound's potential therapeutic effects in a living organism before human trials. This compound has been evaluated in several well-established animal models, particularly for pain and epilepsy, which reflect its dual mechanism of action.

In models of inflammatory and neuropathic pain, this compound demonstrated significant antinociceptive and antihyperalgesic effects. Its efficacy was compared with other agents, such as the NMDA antagonist memantine and the anticonvulsant gabapentin (B195806).

Inflammatory Pain: In the mouse formalin test, which has an early neurogenic phase and a later inflammatory phase, this compound preferentially inhibited the late phase. In the carrageenan-induced thermal and mechanical hyperalgesia model in rats, it suppressed the maintenance of the pain state.

Neuropathic Pain: In rats with a sciatic nerve injury, a model of neuropathic pain, this compound was effective at relieving both cold and mechanical allodynia (pain from a normally non-painful stimulus). In a model of diabetic neuropathy, the compound reversed mechanical hyperalgesia.

The compound was also characterized in models of epilepsy, where it showed broad anticonvulsant activity. It was effective against maximal electroshock seizures (MES) and seizures induced by the chemical convulsants picrotoxin (B1677862) and N-methyl-D-aspartate (NMDA) itself. nih.gov

Efficacy of this compound (CHF3381) in Translational Animal Models of Pain
Pain ModelSpeciesEffect MeasuredCHF3381 EfficacyComparative Agent EfficacyReference
Carrageenan-induced HyperalgesiaRatReversal of thermal & mechanical hyperalgesiaEffective (MED = 30 mg/kg p.o.)Memantine partially effective; Gabapentin reversed mechanical but not thermal hyperalgesia.
Mouse Formalin TestMouseInhibition of nociceptive behaviorPreferentially inhibited late phase (MED = 30 mg/kg i.p.)Memantine also preferentially inhibited the late phase.
Sciatic Nerve InjuryRatRelief of cold & mechanical allodyniaEffective (MED = 100 mg/kg p.o.)Gabapentin blocked cold allodynia but had marginal effect on mechanical; Memantine was inactive.
Diabetic NeuropathyRatReversal of mechanical hyperalgesiaEffective (MED = 50 mg/kg p.o.)Memantine was effective; Gabapentin had no significant effect.

MED: Minimum Significantly Effective Dose; p.o.: oral administration; i.p.: intraperitoneal administration.

Quantitative and Qualitative Research Synthesis Methodologies Applied to this compound Data

Quantitative and qualitative research synthesis methodologies, such as systematic reviews and meta-analyses, are crucial for summarizing and evaluating the evidence from multiple studies on a particular topic. These methods use explicit and systematic approaches to identify, select, and critically appraise relevant research to collect and analyze data from the included studies.

A comprehensive search of the scientific literature reveals a lack of published systematic reviews or meta-analyses specifically focused on this compound. This is not uncommon for a compound whose clinical development was discontinued (B1498344) after Phase II trials.

Therapeutic Reassessment and Research Gaps for Indantadol Hydrochloride

Re-evaluation of Indantadol (B1609722) Hydrochloride's Therapeutic Potential in Neurological Disorders

Indantadol hydrochloride, a compound with a dual mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible, non-selective monoamine oxidase (MAO) inhibitor, has been the subject of preclinical and clinical investigation for several neurological and non-neurological conditions. ncats.ionih.govwikipedia.org Initially developed for its potential as an anticonvulsant and neuroprotective agent, its therapeutic focus later shifted to neuropathic pain and chronic cough. wikipedia.org

Preclinical studies demonstrated a promising profile for the compound, then known as CHF-3381. It exhibited neuroprotective effects in models of kainate-induced seizures, as well as displaying anticonvulsant and antihyperalgesic (pain-reducing) activity. ncats.ionih.govncats.io These findings suggested potential utility in conditions characterized by neuronal hyperexcitability and excitotoxicity, such as epilepsy and certain types of nerve damage. The compound's ability to block NMDA receptors and inhibit MAO, particularly MAO-A which metabolizes key neurotransmitters, provides a strong theoretical basis for its effects in the central nervous system. ncats.ioidrblab.net

Despite this promising preclinical data and a favorable tolerability profile in early human trials, Phase II clinical trials for neuropathic pain in patients with diabetic peripheral neuropathy and for chronic cough were ultimately discontinued (B1498344). ncats.iowikipedia.orgdrugbank.com The failure to meet efficacy endpoints in these specific patient populations necessitates a thorough re-evaluation of indantadol's therapeutic potential. wikipedia.org A critical reassessment could explore its utility in other neurological disorders where the dual mechanisms of NMDA antagonism and MAO inhibition may be beneficial. This could include different subtypes of neuropathic pain, neurodegenerative diseases where excitotoxicity is a known factor, or specific types of treatment-resistant depression.

Table 1: Summary of Preclinical Research Findings for this compound

Research Area Finding Implication Reference(s)
Neuroprotection Exhibited neuroprotective effects following kainate-induced seizures. Potential utility in preventing neuron damage from excitotoxicity. ncats.ionih.gov
Anticonvulsant Activity Demonstrated anticonvulsant properties in preclinical models. Possible therapeutic role in epilepsy or other seizure disorders. ncats.ionih.govwikipedia.org
Antihyperalgesic Activity Showed pain-reducing effects in animal models of pain. Foundation for its investigation in treating neuropathic pain. ncats.ionih.govncats.io
Motor Activity Caused a dose-dependent decrease in exploratory motility. Indicates a central nervous system effect that requires further characterization. ncats.ionih.gov

Identification of Unexplored Pharmacological Interactions and Drug Combinations

The unique dual mechanism of this compound presents a complex but potentially fruitful area for investigating pharmacological interactions. wikipedia.org As a non-selective MAO inhibitor, it inherently carries the potential for significant interactions with other drugs that modulate monoamine neurotransmitters (e.g., serotonin (B10506), norepinephrine). nih.govwordpress.com Combining indantadol with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or other MAOIs could pose risks but might also offer synergistic therapeutic effects under controlled investigation. Further research is required to delineate these potential interactions.

The compound's activity as an NMDA receptor antagonist also opens avenues for combination therapy. medchemexpress.commedchemexpress.com Co-administration with other classes of analgesics that act via different pathways could be explored for a multimodal approach to treating complex pain syndromes. The interaction with other central nervous system depressants has not been fully characterized. There is a significant research gap concerning how indantadol might interact with commonly prescribed medications for comorbidities in potential patient populations, such as anti-diabetic agents or cardiovascular drugs. Systematic studies are needed to identify which drug combinations are viable and which should be avoided. frontiersin.org

Characterization of Patient Subpopulations Responsive to this compound

The discontinuation of Phase II trials in broad populations of patients with diabetic neuropathic pain and chronic cough suggests that indantadol may only be effective in specific, yet-to-be-identified, subgroups. wikipedia.orgnih.gov Future research should focus on moving beyond a one-size-fits-all approach and instead aim to characterize patient subpopulations that may derive a therapeutic benefit. Clinical trials for diabetic peripheral neuropathic pain specifically excluded individuals with other clinically significant neurologic disorders, indicating a focused but perhaps overly narrow initial target group. clinicaltrialsregister.eu

Identifying responsive subpopulations could involve several strategies. One approach is to use biomarkers related to the drug's mechanism of action. For instance, patients with evidence of heightened glutamatergic activity or specific deficiencies in monoamine neurotransmitter systems might be more likely to respond. Genetic profiling to identify polymorphisms in the NMDA receptor subunits or MAO enzymes could also help predict treatment response. Furthermore, a more detailed phenotyping of patients, particularly in the context of pain, could reveal that indantadol is more effective for pain characterized by specific sensory profiles, such as allodynia or hyperalgesia, which are strongly linked to central sensitization and NMDA receptor activity. nih.gov A re-analysis of data from previous trials, if possible, could yield insights into potential responder characteristics. nih.gov

Unaddressed Questions in this compound Pharmacology and Clinical Efficacy

Despite the research conducted to date, several critical questions regarding the pharmacology and clinical potential of this compound remain unanswered. A primary research gap is the lack of a clear understanding of why the compound failed to demonstrate sufficient efficacy in Phase II trials, especially given its promising preclinical results and favorable early trial profile. ncats.iowikipedia.org

Key unaddressed questions include:

Metabolite Activity: Indantadol is extensively metabolized in the liver, forming two major metabolites: CHF-3567 and 2-aminoindane. nih.gov The specific pharmacological activities of these metabolites are not well-characterized. They may contribute to the therapeutic effects or be inactive, a critical detail for understanding the drug's complete in-vivo action.

Long-Term Effects: The long-term consequences of simultaneous NMDA receptor and MAO modulation are not known. Research is needed to understand the neuroadaptive changes that might occur with chronic administration.

Therapeutic Window: While initial trials suggested good tolerability, the optimal therapeutic window for different potential indications has not been established. It is possible that the doses used in the discontinued trials were not optimal for achieving efficacy without limiting side effects. nih.gov

Biomarker Development: There is a need to develop and validate biomarkers to identify patients most likely to respond to indantadol, which could guide patient selection for any future clinical trials. researchgate.net

Addressing these knowledge gaps through targeted preclinical and clinical research is essential before the therapeutic potential of this compound can be definitively established or dismissed. ahrq.govnih.gov

Future Directions and Emerging Research Avenues for Indantadol Hydrochloride

Development of Novel Delivery Systems and Formulations

The therapeutic efficacy of a drug is often intrinsically linked to its delivery system. For indantadol (B1609722) hydrochloride, future research could greatly benefit from exploring novel drug delivery systems designed to optimize its pharmacokinetic profile and enhance its therapeutic effects. nih.gov Conventional administration routes may lead to issues such as variable bioavailability and the need for frequent dosing. mdpi.com

Advanced drug delivery systems offer solutions to these challenges. nih.gov For instance, developing a controlled-release formulation could maintain steady-state plasma concentrations of indantadol, potentially improving its efficacy and reducing side effects associated with peak plasma levels. mdpi.comresearchgate.net Technologies such as diffusion-controlled reservoir or matrix systems could be employed to achieve this. mdpi.com

Furthermore, nanoparticle-based delivery systems , such as liposomes or polymer nanoparticles, could be investigated. nih.gov These systems can improve drug solubility, protect the drug from premature metabolism, and potentially offer targeted delivery to specific tissues or organs, which could be particularly advantageous for a neuroactive compound like indantadol. nih.govscispace.com A hydrophobic matrix coating could also be considered to delay hydration and mask any taste issues in oral formulations. google.com

Delivery System TypePotential Advantage for Indantadol Hydrochloride
Controlled-Release Systems Maintain stable plasma levels, potentially reducing side effects and improving patient compliance. mdpi.comresearchgate.net
Polymer Nanoparticles (PNPs) Enhance bioavailability and provide sustained release of the drug. nih.gov
Liposomes Improve drug solubility and enable targeted delivery to the central nervous system. nih.gov
Hydrophobic Matrix Coating Delay drug hydration and improve palatability for oral formulations. google.com

Targeted Drug Repurposing Strategies for this compound

Drug repurposing, or finding new uses for existing drugs, is a cost-effective and accelerated strategy for drug development. nih.govtechnologynetworks.combiopharma-excellence.com Indantadol was initially studied as an anticonvulsant and neuroprotective agent before being investigated for neuropathic pain and chronic cough, demonstrating its potential for multiple indications. wikipedia.org Future research should employ systematic repurposing strategies to explore other potential therapeutic applications.

Given its mechanisms of action, several therapeutic areas warrant investigation. The NMDA receptor antagonism suggests potential utility in other neurological and psychiatric disorders where glutamate (B1630785) excitotoxicity is implicated. medchemexpress.com Its MAO inhibitor activity points towards potential applications in depressive disorders or Parkinson's disease. google.com

Modern repurposing strategies leverage computational and data-driven approaches. nih.gov These include:

In Silico Screening: Using computational models to predict the interaction of indantadol with a wide range of biological targets. technologynetworks.com This can rapidly identify potential new indications.

Omics-Based Approaches: Analyzing how indantadol affects gene expression or protein levels can reveal molecular pathways relevant to other diseases. technologynetworks.comresearchgate.net

Network Medicine: Analyzing the interaction of drug targets within complex biological networks can uncover relationships between indantadol's known targets and the pathobiology of other diseases. researchgate.net

Repurposing StrategyApplication to IndantadolPotential New Indications
Mechanism-Based Leverage NMDA antagonism and MAO inhibition. nih.govmedchemexpress.comDepression, Anxiety Disorders, Parkinson's Disease. google.com
Computational Docking Screen indantadol against databases of disease-related protein targets. nih.govNeurodegenerative diseases, other CNS disorders.
Signature Matching Compare the gene expression signature induced by indantadol with disease signatures. technologynetworks.comInflammatory conditions, certain types of cancer.

Application of Omics Technologies to this compound Research

Omics technologies, which involve the large-scale study of biological molecules, provide powerful tools for understanding the complex mechanisms of drug action. nih.govworldscholarsreview.org Applying these technologies to indantadol research could yield unprecedented insights into its biological effects and help identify biomarkers for treatment response. humanspecificresearch.org

Genomics and Transcriptomics: These approaches can identify genetic variations that influence a patient's response to indantadol and reveal how the drug alters gene expression patterns in target cells. nih.govnih.gov This could facilitate personalized medicine by predicting which patients are most likely to benefit from the drug. humanspecificresearch.org

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org Proteomic analysis can identify the direct protein targets of indantadol and its metabolites, as well as downstream changes in protein expression and signaling pathways. nih.gov This would provide a more complete picture of its mechanism of action.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can clarify how indantadol is metabolized and how it affects cellular metabolic pathways. nih.govworldscholarsreview.org This can help in understanding its efficacy and identifying potential drug-drug interactions.

The integration of these multi-omics datasets can provide a holistic view of indantadol's effects, accelerating the discovery of new applications and improving its therapeutic development. worldscholarsreview.orgresearchgate.net

Advanced Computational Modeling and Drug Design for this compound Analogues

While indantadol itself has a unique profile, advanced computational methods can be used to design analogues with improved properties. nih.gov Computer-Aided Drug Design (CADD) employs techniques like molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies to rationalize and accelerate the drug discovery process. nih.govmdpi.com

Molecular Docking and Dynamics: These methods can simulate the interaction of indantadol and its potential analogues with the binding sites of the NMDA receptor and MAO enzymes. emanresearch.org This allows researchers to predict how structural modifications would affect binding affinity and selectivity.

Pharmacophore Modeling: By identifying the essential structural features of indantadol responsible for its biological activity, new molecules can be designed that retain these features while having improved pharmacokinetic or safety profiles. emanresearch.org

Virtual Screening: Large libraries of virtual compounds can be computationally screened to identify new chemical scaffolds that might mimic the activity of indantadol, providing starting points for novel drug development projects. nih.govscielo.org.mx

The goal of designing analogues would be to optimize the dual-action profile of indantadol, potentially enhancing its affinity for one or both targets, or improving its "drug-like" properties to create a more effective therapeutic agent. mdpi.com

Computational TechniqueObjective for Indantadol Analogue Design
Molecular Docking Predict and optimize the binding of new analogues to NMDA receptors and MAO. emanresearch.org
QSAR Establish a mathematical relationship between chemical structure and biological activity to guide the design of more potent compounds. emanresearch.org
De Novo Drug Design Generate novel molecular structures with the potential for desired biological activity based on the target's structure. nih.gov
Machine Learning Models Predict the activity, toxicity, and pharmacokinetic properties of potential new compounds, reducing the time and cost of preclinical testing. mdpi.com

Ethical and Regulatory Considerations in Future this compound Development

The advancement of any therapeutic agent, including indantadol, must navigate a complex landscape of ethical and regulatory standards. nih.gov Future development efforts must prioritize patient welfare and adhere to stringent scientific and ethical guidelines. lindushealth.com

Key ethical considerations include:

Informed Consent: Ensuring that participants in any future clinical trials are fully informed about the potential risks and benefits of the research. lindushealth.com

Risk-Benefit Assessment: A thorough evaluation must be conducted by researchers and ethics committees to ensure that the potential benefits of the research outweigh the risks to participants. lindushealth.comeuropa.eu

Vulnerable Populations: If indantadol is to be studied in vulnerable populations, such as those with severe chronic pain or neurodegenerative diseases, additional safeguards must be in place to protect their rights and welfare. researchgate.net

From a regulatory perspective, developers must engage with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Data Requirements: For a repurposed drug, regulatory bodies may have specific data requirements. biopharma-excellence.com A clear regulatory strategy must be established early in the development process to ensure all necessary preclinical and clinical data are collected. biopharma-excellence.comnih.gov

Intellectual Property: For a drug that has been available for some time, securing intellectual property for new uses or formulations is a critical challenge that impacts commercial viability. biopharma-excellence.com

Conflicts of Interest: Transparency regarding funding and potential financial conflicts of interest is essential to maintain the integrity of the research and public trust. fdli.org

Successfully navigating these ethical and regulatory hurdles is paramount for the responsible and successful development of this compound or any of its future analogues. nih.govlindushealth.com

Q & A

Q. What are the recommended analytical methods for quantifying Indantadol hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is a validated method for quantifying hydrochloride salts. For example, a Kromasil C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 207 nm UV detection has been used for clonidine hydrochloride, achieving linearity (r=0.9999) and recovery rates of 99.67–100.1% . Similar protocols can be adapted for this compound, ensuring column compatibility and wavelength optimization.

Q. How should researchers handle this compound safely in laboratory settings?

Safety protocols for hydrochloride compounds include:

  • PPE : Nitrile gloves (validated via manufacturer compatibility charts), lab coats, and safety goggles .
  • Engineering controls : Use fume hoods for powder handling to prevent inhalation .
  • First aid : Immediate rinsing of affected skin/eyes with water and medical consultation for ingestion . These measures are standard for structurally similar compounds like amantadine hydrochloride .

Q. What synthetic routes are documented for this compound?

While direct synthesis details are limited in the provided evidence, patent documents (e.g., European Patent Specification) list this compound among bioactive molecules, suggesting its synthesis follows standard salt formation protocols: reacting the free base with hydrochloric acid under controlled conditions . Purity validation via spectroscopic (NMR, IR) and chromatographic methods is critical .

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying this compound’s pharmacokinetics?

Factorial design is effective for formulation optimization. For example, hydroxyzine hydrochloride fast-dissolving tablets were developed using factors like disintegrant concentration and compression force, analyzed via kinetic release models (e.g., zero-order, Higuchi) . Apply similar multivariate approaches to this compound, with response surface methodology (RSM) for parameter refinement .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation products via HPLC .
  • Statistical analysis : Use ANOVA to identify significant differences between batches and validate methods per ICH guidelines .
  • Control measures : Store lyophilized powders in sealed vials at -20°C to minimize hydrolysis, as recommended for similar hydrochloride salts .

Q. How should in vitro/in vivo models be selected to evaluate this compound’s therapeutic efficacy?

  • In vitro : Use cell lines (e.g., splenocytes) to assess cytokine modulation, as demonstrated for RORγt inhibitors like Vimirogant hydrochloride (IC50=57 nM for IL-17A inhibition) .
  • In vivo : Rodent models (e.g., burn injury in rats) validate efficacy, with endpoints like histopathology and biomarker quantification (e.g., IL-6, TNF-α) . Ensure dose-ranging studies align with pharmacokinetic parameters (Cmax, AUC) .

Q. What methodological pitfalls arise in characterizing this compound’s polymorphic forms?

  • Techniques : Combine X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs.
  • Common errors : Insufficient solvent screening during crystallization or inadequate humidity control during storage, leading to form conversion .
  • Mitigation : Follow protocols for pyridoxine hydrochloride, where polymorph stability was validated under controlled temperature and humidity .

Methodological Guidance for Publication

Q. How should researchers structure reports on this compound to meet journal standards?

  • Introduction : Contextualize its mechanism (e.g., dopamine modulation) and gaps in existing literature .
  • Methods : Detail synthesis, HPLC conditions, and statistical tests (e.g., t-tests for significance) .
  • Results : Use tables for pharmacokinetic data (e.g., Table 10 in hydroxyzine studies) and avoid redundant figures .
  • Discussion : Link findings to prior work (e.g., compare IC50 values with other RORγt inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indantadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Indantadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.